![molecular formula C16H20O4 B144452 Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate CAS No. 138715-51-2](/img/structure/B144452.png)
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Overview
Description
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is a substituted acrylate ester characterized by a phenyl ring bearing a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position. The acrylate ester moiety (methyl ester of α,β-unsaturated carboxylic acid) renders the compound reactive in Michael addition reactions and other conjugate addition processes. This structure is analogous to bioactive cinnamic acid derivatives but modified to enhance lipophilicity and steric bulk via the cyclopentyloxy group.
Preparation Methods
Esterification of the Corresponding Acrylic Acid
The most widely reported method for synthesizing Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate involves the esterification of 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid with methanol. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The mechanism follows classical Fischer esterification, where the carboxylic acid undergoes nucleophilic acyl substitution with methanol.
Reaction Conditions and Optimization
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Catalyst Loading : Sulfuric acid is used at 5–10 mol%, while p-toluenesulfonic acid requires 2–5 mol% due to its higher acidity .
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Temperature : Reflux in methanol (boiling point: 64.7°C) ensures sufficient energy for equilibrium displacement toward ester formation .
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Reaction Time : 6–12 hours, monitored by thin-layer chromatography (TLC) for complete conversion .
Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane (DCM), and purified via recrystallization from diethyl ether or column chromatography .
Knoevenagel Condensation of Substituted Benzaldehyde
An alternative route utilizes a Knoevenagel condensation between 3-(cyclopentyloxy)-4-methoxybenzaldehyde and malonic acid derivatives. This method, detailed in patent WO2015121212A1, avoids the need for pre-formed acrylic acid and directly constructs the α,β-unsaturated ester backbone .
Reaction Mechanism and Steps
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Aldehyde Activation : The benzaldehyde derivative reacts with malonic acid in the presence of dimethylformamide dimethylacetal (DMFDMA) and triethylamine (Et₃N) .
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Condensation : DMFDMA facilitates enolate formation, enabling nucleophilic attack on the aldehyde carbonyl group.
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Esterification : Concurrent esterification with methanol yields the target compound.
Workup Protocol :
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The crude product is extracted with DCM, washed sequentially with saturated NaHCO₃, 1N HCl, and brine .
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Purification via silica gel chromatography (ethyl acetate/hexane) or preparative TLC achieves >95% purity .
Industrial-Scale Synthesis: Continuous Flow Reactors
Industrial adaptations prioritize scalability and efficiency. Continuous flow reactors replace batch processes, offering precise control over reaction parameters and reduced side-product formation . Key advantages include:
Operational Parameters
Parameter | Batch Process | Continuous Flow |
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Residence Time | 6–12 hours | 10–30 minutes |
Yield | 70–85% | 90–95% |
Catalyst Recycling | Limited | Integrated systems |
This method employs immobilized acid catalysts on solid supports, enabling continuous methanol feed and in-line purification .
Comparative Analysis of Methods
Efficiency and Practicality
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Esterification | 75–85 | 90–95 | Moderate |
Knoevenagel Cond. | 80–88 | 92–97 | High |
Continuous Flow | 90–95 | 98–99 | Industrial |
The Knoevenagel method outperforms traditional esterification in yield and purity but requires stringent anhydrous conditions . Continuous flow systems, while capital-intensive, are optimal for large-scale production .
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients resolves ester byproducts .
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Preparative TLC : Used for small-scale isolation, with Rf values of 0.3–0.4 in 3:7 ethyl acetate/hexane .
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Routes
- Esterification : Reacting the acid with methanol.
- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
- Industrial Methods : Continuous flow reactors and azeotropic distillation can enhance yield and purity in industrial settings.
Organic Synthesis
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate serves as a crucial building block in organic synthesis. Its structure allows for various transformations, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Converting the ester group to alcohols.
- Substitution Reactions : Facilitating nucleophilic substitution at the ester group or aromatic ring.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
- Anticancer Activity : Preliminary data indicate effects on cancer cell lines, warranting further investigation into its therapeutic potential .
The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding, which are critical for its therapeutic effects .
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Further mechanistic studies revealed that it could induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited substantial antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
The substituents on the phenyl ring significantly influence chemical reactivity and biological activity. Key comparisons include:
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate reduces electrophilicity at the β-carbon of the acrylate, slowing aza-Michael additions compared to nitro-substituted analogues (e.g., 10% yield vs. higher yields for nitro derivatives under similar conditions) .
- Steric Effects : The cyclopentyloxy group introduces steric hindrance absent in simpler methoxy or hydroxy derivatives. This may reduce enzymatic degradation or improve target binding specificity in biological systems .
Ester Group Variations
The choice of ester moiety impacts lipophilicity and metabolic stability:
- Methyl vs.
Biological Activity
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS No. 138715-51-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a methoxy group and a cyclopentyloxy substituent, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 278.30 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways.
- Modulation of Receptor Activity : The presence of methoxy and cyclopentyloxy groups suggests potential interactions with adrenergic and serotonin receptors, influencing physiological responses such as blood pressure regulation and mood stabilization.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activities, including:
- Antioxidant Activity : Studies have demonstrated that the compound can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vitro assays show that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of cytokine production | |
PDE Inhibition | Modulation of intracellular signaling |
Case Studies
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Case Study on PDE4 Inhibition :
A study investigated the synthesis of PDE4 inhibitors, where this compound was tested for its efficacy in inhibiting PDE4 activity. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for respiratory diseases like asthma and COPD . -
Antioxidant Efficacy in Cellular Models :
Another study assessed the antioxidant properties of this compound using human cell lines. The compound demonstrated significant protective effects against oxidative damage induced by hydrogen peroxide, suggesting its utility in preventing cellular aging and related disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, similar compounds exhibit moderate absorption and bioavailability. Understanding the pharmacokinetics is crucial for determining dosing regimens and therapeutic applications.
Properties
IUPAC Name |
methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRBHAWHFNSOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371654 | |
Record name | Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138715-51-2 | |
Record name | Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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